

Comparative Study of Barasertib (AZD1152) in Sensitive vs. Resistant Cancer Cells

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Compound of Interest

Compound Name: AZ683

Cat. No.: B1663804

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Disclaimer: Initial searches for "**AZ683**" did not yield specific results for a compound with that designation involved in sensitive and resistant cell line studies. However, extensive research exists for Barasertib (AZD1152), an Aurora kinase B inhibitor, which aligns with the core requirements of the requested comparative study. This guide will focus on Barasertib (AZD1152) as a well-documented alternative.

This guide provides a comparative analysis of the effects of Barasertib (AZD1152), a potent and selective Aurora B kinase inhibitor, on sensitive and resistant cancer cell lines. The data and protocols are compiled from preclinical studies to inform researchers, scientists, and drug development professionals.

Data Presentation: In Vitro Sensitivity to Barasertib (AZD1152-HQPA)

The following table summarizes the in vitro sensitivity of various small-cell lung cancer (SCLC) cell lines to Barasertib-HQPA, the active metabolite of AZD1152. Cell lines are categorized as sensitive, intermediate, or resistant based on their response to the inhibitor.

Cell Line Classification	IC50 (nM)	Growth Inhibition at 100 nM	Key Molecular Characteristics
Sensitive	< 50	> 75%	Enriched for cMYC amplification and high cMYC gene expression. [1] [2]
Intermediate	Not specified	32% - 50%	Variable MYC family amplification status. [1]
Resistant	> 3 μ M	< 20%	No MYC family amplification reported in these lines. [1]

Note: Barasertib (AZD1152) is a prodrug that is rapidly converted to its active form, AZD1152-HQPA, in plasma. In vitro studies are conducted with AZD1152-HQPA.[\[3\]](#)

Experimental Protocols

Cell Viability Assay (MTS Assay)

To determine the sensitivity of cancer cell lines to Barasertib-HQPA, a common method is the MTS assay.

Methodology:

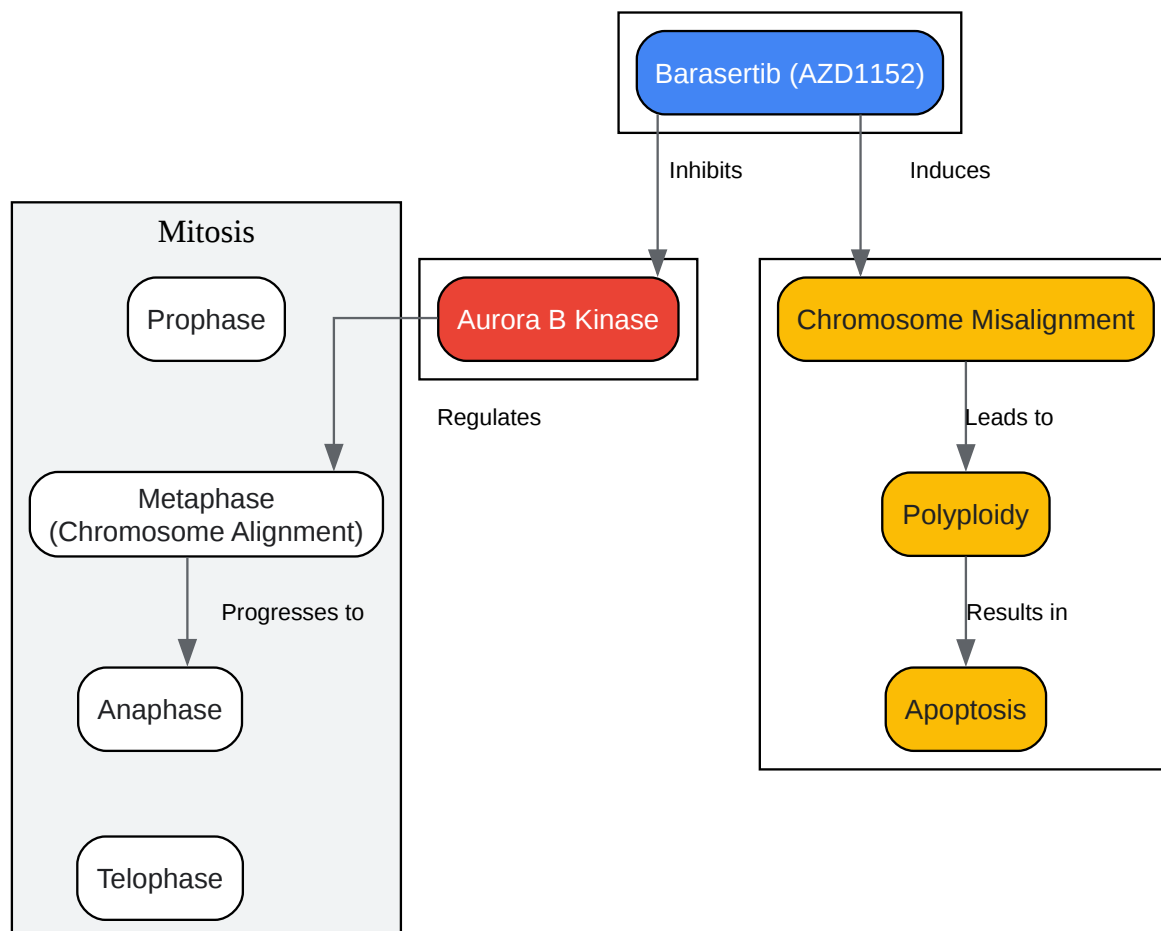
- **Cell Seeding:** Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- **Drug Treatment:** The following day, cells are treated with a range of concentrations of Barasertib-HQPA or a vehicle control (e.g., DMSO).
- **Incubation:** Cells are incubated with the compound for a specified period (e.g., 120 hours).[\[1\]](#)
- **MTS Reagent Addition:** After the incubation period, MTS reagent is added to each well.
- **Incubation and Measurement:** The plates are incubated for a further 1-4 hours at 37°C, and the absorbance is read at a specific wavelength (e.g., 490 nm) using a microplate reader.

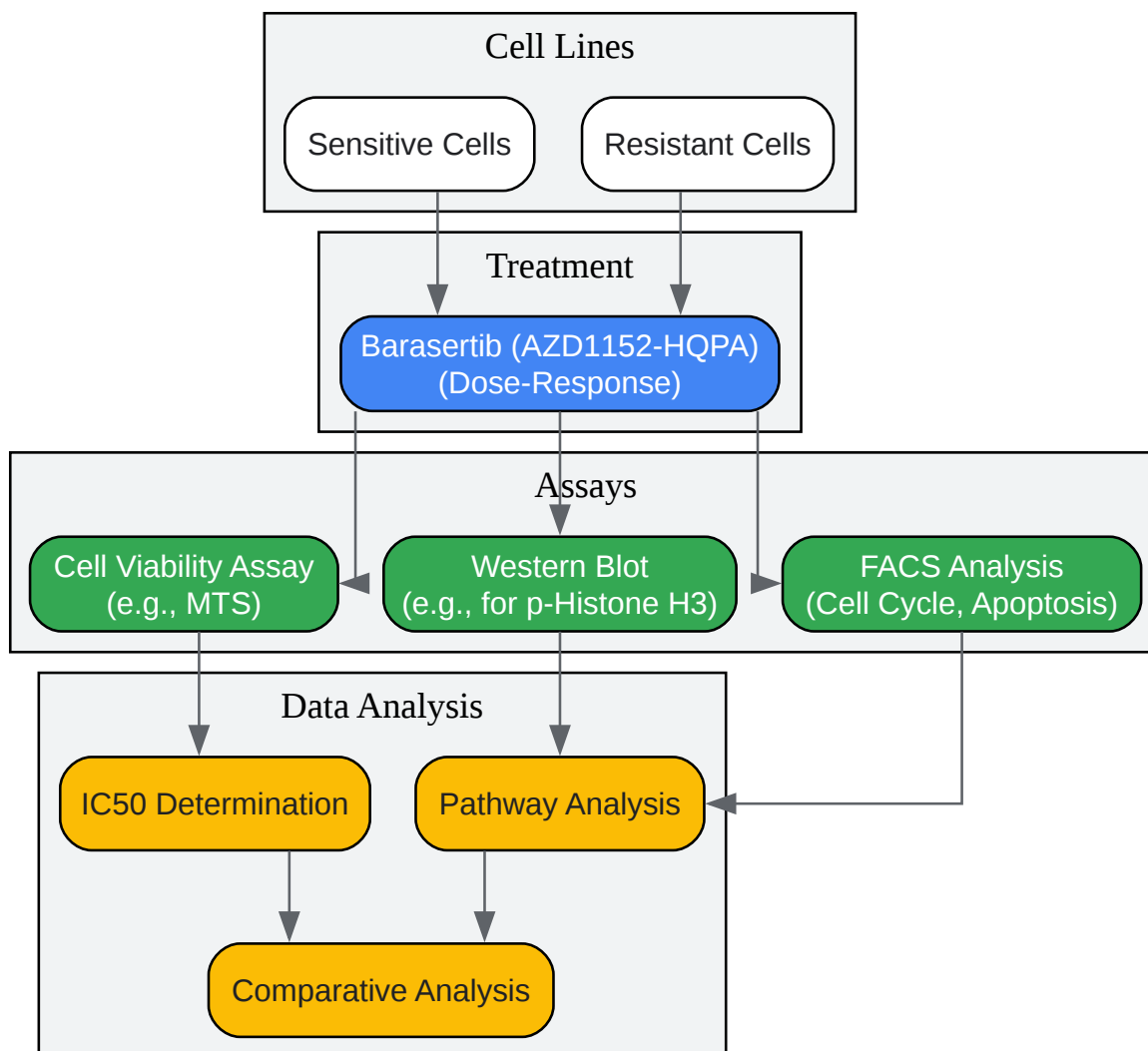
- **Data Analysis:** The percentage of growth inhibition is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the drug that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow

Barasertib (AZD1152) Mechanism of Action

Barasertib is a selective inhibitor of Aurora B kinase, a key regulator of mitosis. Its inhibition disrupts the proper alignment of chromosomes during cell division, leading to polyploidy and ultimately apoptosis in cancer cells.





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References

- 1. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]
- 3. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
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